1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((2-methoxyethyl)amino)ethanone
Description
This compound is a pyrazole-based heterocyclic molecule featuring a 3-hydroxyphenyl group at position 5, a thiophen-2-yl substituent at position 3, and a 2-(2-methoxyethylamino)ethanone side chain. Its structural complexity arises from the fusion of aromatic (phenyl, thiophene) and aliphatic (methoxyethylamino) moieties, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-methoxyethylamino)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-24-8-7-19-12-18(23)21-16(13-4-2-5-14(22)10-13)11-15(20-21)17-6-3-9-25-17/h2-6,9-10,16,19,22H,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLYTZUVTXHRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((2-methoxyethyl)amino)ethanone , hereafter referred to as Compound A , belongs to a class of pyrazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of Compound A, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound A has a complex molecular structure characterized by the following features:
- Pyrazole core : This five-membered ring is known for its biological significance.
- Hydroxyphenyl and thiophene substituents : These groups enhance the compound's interaction with biological targets.
- Methoxyethyl amino group : This moiety is crucial for solubility and bioavailability.
The molecular formula is , and its molecular weight is approximately 320.42 g/mol.
Antioxidant Activity
Research indicates that pyrazole derivatives, including Compound A, exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances radical scavenging activity, which is vital for protecting cells from oxidative stress. Studies have shown that compounds with similar structures can effectively reduce oxidative damage in various cell lines .
Anticancer Properties
Compound A has demonstrated potential anticancer activity through various mechanisms:
- Inhibition of Tumor Cell Proliferation : In vitro studies reveal that Compound A inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound triggers apoptosis via caspase activation .
- Targeting Kinases : The compound shows promise as a kinase inhibitor, affecting pathways related to cell growth and survival. This is particularly relevant in cancers where kinase signaling is dysregulated .
Anti-inflammatory Effects
The anti-inflammatory properties of Compound A are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate that Compound A exhibits antimicrobial effects against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This property makes it a candidate for further development as an antimicrobial agent .
The biological activities of Compound A can be attributed to several mechanisms:
- Receptor Binding : Binding affinity studies suggest that Compound A interacts with specific receptors involved in inflammation and cancer pathways.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in the inflammatory process.
- Cell Signaling Modulation : By modulating key signaling pathways, Compound A can alter cellular responses to stress and growth signals.
Case Study 1: Anticancer Activity Assessment
In a study published by Aly et al., Compound A was evaluated for its effects on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent .
Case Study 2: Inflammation Model
Another study investigated the anti-inflammatory effects of Compound A using a carrageenan-induced paw edema model in rats. The results demonstrated a marked decrease in edema formation, supporting its use in treating inflammatory disorders .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Bioactivity: The 3-hydroxyphenyl group in the target compound may improve antioxidant activity compared to the 4-hydroxyphenyl analog , but its lower symmetry could reduce crystallinity, complicating structural characterization . Replacing piperidinyl (in ) with a methoxyethylamino group likely enhances water solubility due to increased polarity, critical for bioavailability .
Synthetic Pathways :
- The target compound is synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate, similar to methods in . Yields (~60–70%) align with analogous pyrazole syntheses .
The thiophene moiety, shared with , may confer π-π stacking interactions with biological targets, enhancing antitumor activity.
Research Findings and Limitations
- Antimicrobial Activity: The methoxyethylamino side chain may reduce bacterial membrane penetration compared to smaller amines (e.g., piperidinyl), necessitating structural optimization .
- Antitumor Potential: Thiophene-containing analogs in showed moderate cytotoxicity (IC50: 12–18 µM), suggesting the target compound may require functionalization (e.g., fluorination) to improve potency.
- Solubility Challenges: Despite theoretical advantages, the methoxyethylamino group’s hydrophilicity may still be insufficient for in vivo applications, as seen in related compounds requiring formulation aids .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, starting with condensation of 1,4-dicarbonyl compounds with thiophene derivatives under acidic/basic conditions. Key steps include hydrazine cyclization to form the dihydro-pyrazole core and subsequent acylation . Temperature and pH must be tightly controlled:
- Condensation : 60–80°C in ethanol/acetic acid.
- Cyclization : Reflux with hydrazine hydrate (4–6 hours).
Automated flow reactors improve scalability in industrial settings . Yield optimization requires purification via recrystallization (ethanol/DMF mixtures) .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR : Assigns proton environments (e.g., hydroxyphenyl OH at δ 9.8–10.2 ppm, thiophene protons at δ 6.8–7.5 ppm) .
- X-ray crystallography : Resolves spatial arrangements (e.g., dihedral angles between phenyl/thiophene rings: 6.69°–76.67°) .
- MS/HPLC : Confirms molecular mass (C₁₇H₁₉N₃O₃S, ~345.4 g/mol) and purity (>95%) .
Q. What preliminary biological assays are recommended for activity screening?
- Receptor binding : Target indole-related receptors (e.g., serotonin receptors) via radioligand displacement assays .
- Antimicrobial testing : Use MIC assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Hydroxyphenyl group : Oxidation to quinone derivatives enhances redox activity but may increase toxicity .
- Thiophene substitution : Halogenation (e.g., Cl at C2) improves lipophilicity and receptor affinity .
- Methoxyethyl side chain : Replace with piperidine for improved CNS penetration (logP reduction from 2.8 to 1.9) .
Q. What strategies resolve contradictions in biological assay data?
- Dose-response curves : Confirm activity thresholds (e.g., IC₅₀ values for cytotoxicity vs. receptor binding).
- Metabolic stability : Use liver microsome assays to differentiate intrinsic activity from rapid degradation .
- Orthogonal assays : Validate antimicrobial activity with both agar diffusion and broth dilution methods .
Q. How to optimize regioselectivity in chemical modifications?
- Electrophilic substitution : Use directing groups (e.g., methoxyethyl amino) to favor thiophene C5 over C3 positions .
- Catalysts : Pd/Cu-mediated cross-coupling for selective aryl-halogen bond formation .
- Protecting groups : Temporarily mask the hydroxyphenyl group with acetyl during thiophene functionalization .
Q. What computational methods predict binding modes and metabolic pathways?
- Molecular docking (AutoDock Vina) : Simulate interactions with serotonin receptors (binding energy < -8 kcal/mol) .
- DFT calculations : Analyze electron density for reaction site activation (e.g., thiophene C2 vs. C5) .
- ADMET prediction (SwissADME) : Forecast bioavailability (%ABS > 60) and CYP450 metabolism .
Q. How to address instability in aqueous solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
